2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Description
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H16N4O4S2 and its molecular weight is 416.47. The purity is usually 95%.
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Biological Activity
The compound 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H21N3O3S2 with a molecular weight of approximately 439.55 g/mol. The compound features several functional groups including a thiophene ring and a pyrimidine ring, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H21N3O3S2 |
Molecular Weight | 439.55 g/mol |
Purity | ≥ 95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). The mechanism of action often involves inhibition of key signaling pathways related to tumor growth.
In a comparative study, derivatives exhibited IC50 values ranging from 10 µM to 50 µM against these cell lines . The presence of the thiophene moiety has been linked to enhanced activity due to its ability to interact with biological targets effectively.
The proposed mechanism for anticancer activity includes:
- Inhibition of DNA synthesis : Compounds disrupt the replication process in cancer cells.
- Targeting specific kinases : Interaction with proteins involved in cell signaling pathways can lead to apoptosis in malignant cells.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiophene and pyrimidine rings significantly affect biological potency. For example:
- Substituting different groups on the thiophene ring can enhance cytotoxicity.
- The presence of electron-withdrawing groups has been shown to improve binding affinity towards target enzymes.
Case Studies
-
Study on MIF Inhibition : A related compound was evaluated for its ability to inhibit macrophage migration inhibitory factor (MIF). The study found that modifications at the N-acetamide position increased potency significantly, with certain derivatives achieving IC50 values as low as 2.6 µM .
Compound IC50 (µM) Derivative 1 10 Derivative 2 5 Derivative 3 2.6 - Cytotoxicity Assessment : In vitro assays conducted on various cell lines revealed that some derivatives had comparable activity to established chemotherapeutics like doxorubicin. For example, one derivative showed an IC50 value of approximately 34.81 µM against normal human skin cells (BJ-1), suggesting a favorable safety profile compared to traditional treatments .
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-11-9-14(20-26-11)19-15(23)10-22-13-5-8-28-16(13)17(24)21(18(22)25)6-4-12-3-2-7-27-12/h2-3,5,7-9,16H,4,6,10H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMNSUKFFMIWKF-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N4O4S2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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